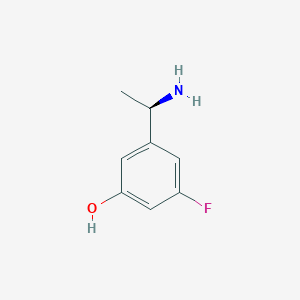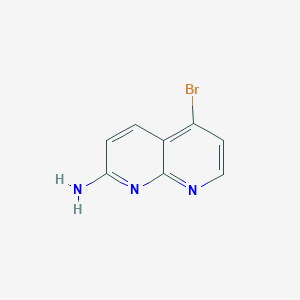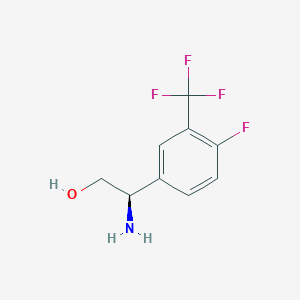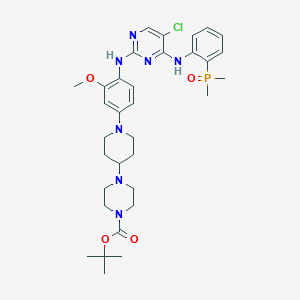
5-Bromo-3-methoxypicolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methoxypicolinoyl chloride is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of picolinic acid, where the bromine and methoxy groups are substituted at the 5th and 3rd positions, respectively, and the carboxyl group is converted to an acyl chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinoyl chloride typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The brominated product is then oxidized to form 5-bromo-3-methoxypicolinic acid.
Conversion to Acyl Chloride: Finally, the picolinic acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxyl group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methoxypicolinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-3-methoxypicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed under inert atmosphere conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, facilitate hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Picolinic Acid Derivatives: From hydrolysis.
Aplicaciones Científicas De Investigación
5-Bromo-3-methoxypicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the synthesis of molecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methoxypicolinic acid: The carboxylic acid counterpart.
3-Methoxypicolinoyl chloride: Lacks the bromine substituent.
5-Bromo-2-methoxypicolinoyl chloride: Differently substituted isomer.
Uniqueness
5-Bromo-3-methoxypicolinoyl chloride is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted synthesis in various research fields.
Propiedades
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCRHFQXIESEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
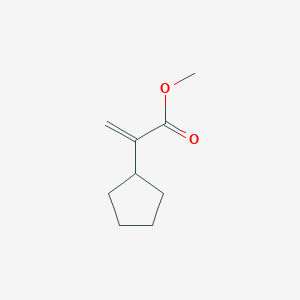
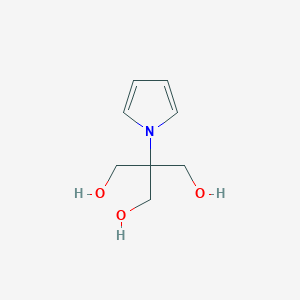
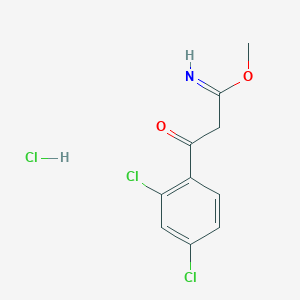
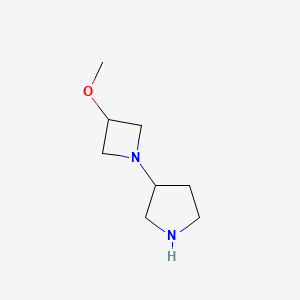
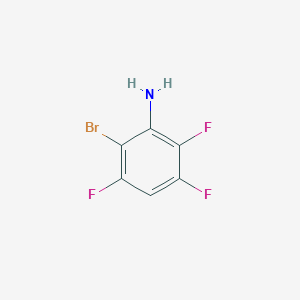


![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
